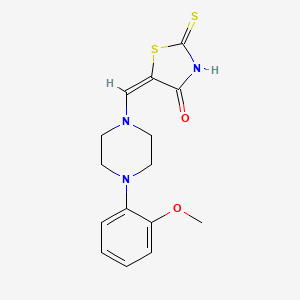![molecular formula C8H15Cl2N3 B2860548 1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride CAS No. 2173996-85-3](/img/structure/B2860548.png)
1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the pyrazolo-pyridine group . Pyrazoles are rarely found in natural compounds, but they form the basic structural fragments of many biologically important compounds such as celecoxib, sildenafil, and fipronil .
Synthesis Analysis
One of the most effective methods for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For example, 3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Chemical Reactions Analysis
The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3 H -pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the corrosion inhibition potential of pyridine–pyrazole compounds for steel in hydrochloric acid solutions. One such compound significantly reduced corrosion rates, acting mainly as a cathodic inhibitor and exhibiting high inhibition efficiency with concentration increase. This suggests the potential application of similar compounds in protecting metal surfaces from corrosion in acidic environments (Bouklah et al., 2005).
Antimicrobial and Antimycobacterial Activity
Another research focus is on the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including pyridine and pyrazole-based compounds. These studies indicate the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Molecular Docking and In Vitro Screening
The synthesis and screening of pyridine and pyrazole hybrid derivatives for their antimicrobial and antioxidant activities have been reported. Molecular docking studies revealed moderate to good binding energies of these compounds on target proteins, suggesting their potential in drug discovery (Flefel et al., 2018).
Heterocyclic Synthesis
Compounds like 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine serve as key intermediates in the synthesis of diverse heterocyclic compounds, which have various applications in medicinal chemistry and as materials for industrial applications. This includes the synthesis of new pyrazole, pyridine, and pyrimidine derivatives with potential biological activities (Fadda et al., 2012).
Antitubercular Agents
Research into unsymmetrical dihydropyridine derivatives, including pyridine and pyrazole moieties, has shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the role of these compounds in developing new therapeutic agents for tuberculosis (Gevariya et al., 2001).
Propiedades
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-7-3-4-9-5-8(7)11(2)10-6;;/h9H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSXOUSUGXDSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CCNC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


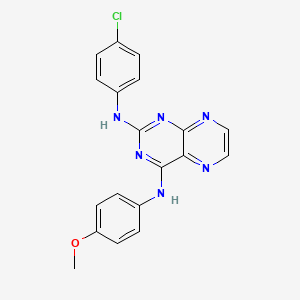
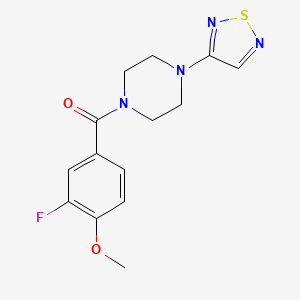
![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)

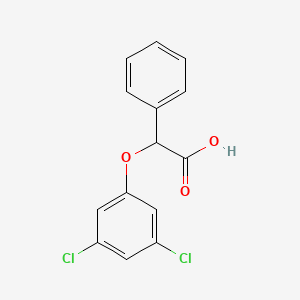

![6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2860480.png)
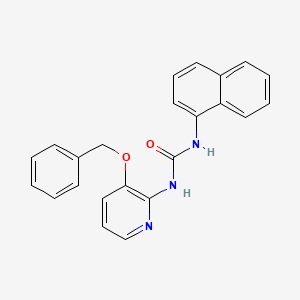
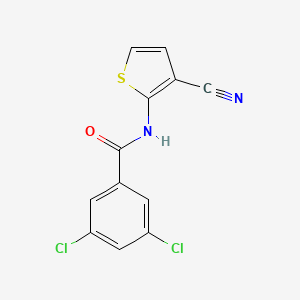
![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)
![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)
